4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-5-methyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C7H5ClN2O/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3 |
InChI Key |
BPYMLPOGQXFONL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NON=C2C=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Benzo C 1 2 3 Oxadiazole Derivatives
General Strategies for the Construction of the Benzo[c]rsc.orgmdpi.comresearchgate.netoxadiazole Ring System
The formation of the Benzo[c] rsc.orgmdpi.comresearchgate.netoxadiazole (also known as benzofurazan) ring is a cornerstone of synthetic strategies targeting this class of compounds. These methods typically involve the construction of the fused 1,2,5-oxadiazole ring onto a pre-existing benzene (B151609) ring.
Cyclization Reactions for Benzo[c]rsc.orgmdpi.comresearchgate.netoxadiazole Formation
The primary method for forming the 1,2,5-oxadiazole ring involves the cyclization of ortho-substituted nitrobenzene (B124822) derivatives. A common and effective strategy is the reductive cyclization of o-nitroanilines. Another key approach is the cyclodehydration of α-nitro-ketoximes, often facilitated by catalysts like acidic alumina. researchgate.net The 1,2,5-oxadiazole ring can also be formed through various other reactions, including condensation, thermolysis, and ring-conversion strategies. researchgate.net These cyclization reactions are fundamental to creating the core heterocyclic structure from which a vast array of derivatives can be built.
Synthesis of Core Benzo[c]rsc.orgmdpi.comresearchgate.netoxadiazole Scaffolds
The synthesis of functionalized core scaffolds often begins with commercially available, appropriately substituted benzene rings. For instance, a versatile route to a carboxyl-substituted scaffold starts with 4-amino-3-nitrobenzoic acid. rsc.org This starting material undergoes a two-step process to form Benzo[c] rsc.orgmdpi.comresearchgate.netoxadiazole-5-carboxylic acid. rsc.org The first step involves the formation of an N-oxide intermediate using sodium hypochlorite (B82951) in an alkaline solution, which is subsequently reduced to afford the desired carboxylic acid-functionalized benzoxadiazole core. rsc.org This carboxylic acid group serves as a valuable handle for further synthetic modifications, allowing for the creation of amides, nitriles, and other derivatives. rsc.orgresearchgate.net
Specific Approaches for Substituted Benzo[c]rsc.orgmdpi.comresearchgate.netoxadiazoles
Once the core ring system is established, further functionalization allows for the synthesis of a wide range of substituted derivatives. These methods are crucial for tuning the electronic and steric properties of the final molecules.
Facile Synthesis Routes for Substituted Benzo[c]rsc.orgmdpi.comresearchgate.netoxadiazoles
Facile and efficient synthetic routes are highly desirable for generating libraries of compounds for research and development. One such route has been developed for carboxyimidamide-substituted benzoxadiazoles. rsc.orgscispace.com This pathway begins with the aforementioned Benzo[c] rsc.orgmdpi.comresearchgate.netoxadiazole-5-carboxylic acid, which is converted first to an acyl chloride and then to a primary amide. rsc.org The amide is subsequently dehydrated to form a nitrile, which serves as a key intermediate for the synthesis of various substituted derivatives. rsc.orgscispace.com This multi-step but straightforward process facilitates access to a diverse library of compounds. scispace.com
Preparation of Halogenated Benzo[c]rsc.orgmdpi.comresearchgate.netoxadiazole Precursors, such as 4-chloro-7-nitrobenzo[c]rsc.orgmdpi.comresearchgate.netoxadiazole
Halogenated benzoxadiazoles are valuable precursors for a variety of cross-coupling and substitution reactions. Compounds like 5-chloro-4-nitrobenzo[c] rsc.orgmdpi.comresearchgate.netoxadiazole serve as key starting materials for introducing new functionalities onto the benzoxadiazole ring. mdpi.comresearchgate.net These halogenated precursors are reactive towards nucleophilic substitution, enabling the attachment of amine- and ether-linked side chains. mdpi.com For example, 5-chloro-4-nitrobenzo[c] rsc.orgmdpi.comresearchgate.netoxadiazole can be reacted with substituted aminophenylboronic acid pinacol (B44631) esters in the presence of a base to yield more complex substituted derivatives. mdpi.comresearchgate.net The reactivity of the chloro-substituent provides a powerful tool for synthetic diversification.
| Precursor | Reactant | Reaction Type | Resulting Moiety |
|---|---|---|---|
| 5-chloro-4-nitrobenzo[c] rsc.orgmdpi.comresearchgate.netoxadiazole | 4-aminophenylboronic acid pinacol ester | Nucleophilic Aromatic Substitution | Amine-linked boronic acid pinacol ester derivative |
| 5-chloro-4-nitrobenzo[c] rsc.orgmdpi.comresearchgate.netoxadiazole | 4-(aminomethyl)phenylboronic acid pinacol ester | Base-catalyzed Substitution | Amine-linked boronic acid pinacol ester derivative |
| Benzo[c] rsc.orgmdpi.comresearchgate.netoxadiazole-5-carboxylic acid | Aqueous Ammonia (via acyl chloride) | Amidation | Benzo[c] rsc.orgmdpi.comresearchgate.netoxadiazole-5-carboxamide |
Advanced Synthetic Techniques for Benzo[c]rsc.orgmdpi.comresearchgate.netoxadiazole Architectures
Modern synthetic chemistry employs advanced techniques to build complex and novel molecular architectures based on the Benzo[c] rsc.orgmdpi.comresearchgate.netoxadiazole scaffold. Molecular hybridization, which involves combining the benzoxadiazole core with other pharmacologically relevant moieties, is a prominent strategy. mdpi.com
A notable example is the synthesis of boron-based Benzo[c] rsc.orgmdpi.comresearchgate.netoxadiazoles. mdpi.comresearchgate.net This involves a two-step process where substituted amine- or ether-linked boronic acid pinacol esters are first prepared via base-catalyzed substitution reactions on a halogenated benzoxadiazole precursor. mdpi.com These intermediates are then converted into the corresponding aryltrifluoroborate salts. mdpi.comresearchgate.net This methodology allows for the creation of hybrid molecules that integrate the structural features of benzoxadiazoles with the unique chemical properties of organoboron compounds. mdpi.com
| Starting Material | Key Reagents | Intermediate Product | Final Product Type | Yield Range |
|---|---|---|---|---|
| 5-chloro-4-nitrobenzo[c] rsc.orgmdpi.comresearchgate.netoxadiazole | Substituted phenylboronic acid pinacol ester, Base (e.g., tBuONa, Et3N) | Boronic acid pinacol ester derivatives | Boron-based Benzo[c] rsc.orgmdpi.comresearchgate.netoxadiazoles | Good to Excellent mdpi.com |
| Boronic acid pinacol ester derivatives | KHF2, MeOH | N/A | Aryltrifluoroborate salts | Good to Excellent mdpi.com |
Synthesis of Boron-Based Benzo[c]rsc.orgdoaj.orgscite.aioxadiazoles
The incorporation of boron into the benzo[c] rsc.orgdoaj.orgscite.aioxadiazole framework has been explored to develop new therapeutic agents. doaj.orgmdpi.com A general approach involves a two-step synthesis starting from a substituted benzo[c] rsc.orgdoaj.orgscite.aioxadiazole. mdpi.comresearchgate.net This method utilizes substitution reactions to link the benzoxadiazole core with a boronic acid pinacol ester, followed by the conversion of these esters into the corresponding aryltrifluoroborate salts or boronic acids. mdpi.com
The initial step typically involves a base-catalyzed substitution reaction. For instance, 5-chloro-4-nitrobenzo[c] rsc.orgdoaj.orgscite.aioxadiazole can be reacted with 4-aminophenylboronic acid pinacol ester in dimethylformamide (DMF) at elevated temperatures. mdpi.com Alternatively, reactions can be performed at room temperature using a base like sodium tertiary butoxide (tBuONa) with different aminophenylboronic acid pinacol esters. mdpi.com The resulting boronic acid pinacol esters can then be converted to aryltrifluoroborate salts. mdpi.comresearchgate.net One of the aryltrifluoroborate salts can be further hydrolyzed to the corresponding boronic acid derivative in the presence of silica. mdpi.com
This synthetic strategy allows for the creation of hybrid molecules with both the benzoxadiazole moiety and a boronic acid functional group, which are of interest for their potential as anticancer agents targeting tumor hypoxia. doaj.orgmdpi.com
Table 1: Synthesis of Boron-Based Benzo[c] rsc.orgdoaj.orgscite.aioxadiazole Derivatives
| Starting Material | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 5-chloro-4-nitrobenzo[c] rsc.orgdoaj.orgscite.aioxadiazole | 4-aminophenylboronic acid pinacol ester | DMF, 90 °C, 3 h | Amine-linked boronic acid pinacol ester | Good |
| 5-chloro-4-nitrobenzo[c] rsc.orgdoaj.orgscite.aioxadiazole | 4-(aminomethyl)phenylboronic acid pinacol ester, tBuONa | DMF, 25 °C, 16 h | Amine-linked boronic acid pinacol ester | Good |
| Boronic acid pinacol ester | KHF2 | Methanol/Water, 25 °C, 2 h | Aryltrifluoroborate salt | 75% |
| Aryltrifluoroborate salt | Silica | - | Boronic acid derivative | - |
Nucleophilic Aromatic Substitution (SNAr) in Benzo[c]rsc.orgdoaj.orgscite.aioxadiazole Derivative Synthesis
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic systems, including benzo[c] rsc.orgdoaj.orgscite.aioxadiazole derivatives. proquest.comnih.gov This reaction is particularly useful for introducing various substituents onto the benzofuroxan (B160326) ring, which can significantly influence the biological activity of the resulting compounds. researchgate.netnih.gov
The SNAr reaction on a substituted benzofuroxan, such as one bearing a chlorine atom, typically proceeds with an amine as the nucleophile. proquest.comnih.gov For example, a series of novel water-soluble salts of benzofuroxans were synthesized through the SNAr reaction of 4,6-dichloro-5-nitrobenzofuroxan with various amines. nih.gov Similarly, hybrid compounds containing benzofuroxan and 2-aminothiazole (B372263) moieties have been synthesized via the SNAr reaction between 7-chloro-4,6-dinitrobenzofuroxan and 2-aminothiazole derivatives. proquest.commdpi.com In this reaction, an excess of the aminothiazole is used to neutralize the hydrochloric acid formed during the reaction. proquest.commdpi.com
The reactivity of the substrate in SNAr reactions is highly dependent on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. nih.gov The position of the leaving group and the nature of the nucleophile also play crucial roles in determining the reaction's outcome and regioselectivity. nih.gov
Table 2: Examples of SNAr Reactions in Benzofuroxan Synthesis
| Substrate | Nucleophile | Conditions | Product |
|---|---|---|---|
| 4,6-dichloro-5-nitrobenzofuroxan | Various amines | - | Water-soluble benzofuroxan salts |
| 7-chloro-4,6-dinitrobenzofuroxan | 2-aminothiazole derivatives | Chloroform or CH2Cl2, room temperature | Hybrid benzofuroxan-aminothiazole compounds |
| 7-chloro-4,6-dinitrobenzofuroxan | 2-aminothiazole | Acetonitrile, room temperature, overnight | 4,6-dinitro-7-(thiazol-2-ylamino)benzo[c] rsc.orgdoaj.orgscite.aioxadiazole 1-oxide |
Synthesis of Benzo[c]rsc.orgdoaj.orgscite.aioxadiazole N-oxides (Benzofuroxans)
Benzofuroxans, the N-oxide derivatives of benzo[c] rsc.orgdoaj.orgscite.aioxadiazoles, are commonly synthesized through oxidative routes. rsc.org One established method is the intramolecular cyclization of 1-azido-2-nitrobenzenes, which can be triggered by heat or photochemical decomposition of the azide (B81097) group. rsc.org However, to avoid the use of potentially unsafe azide substrates, alternative methods have been developed. rsc.org
One such safer alternative is the oxidative cyclization of N-hydroxy-2-nitroanilines when treated with picryl chloride. rsc.org Another widely used method is the oxidative cyclization of 2-nitroanilines. rsc.org Traditional approaches also include the oxidation of o-nitroanilines and the thermolysis or pyrolysis of o-nitrophenyl azides, which generally provide good yields. researchgate.net These azides are typically prepared from the corresponding nitroanilines through diazotization followed by treatment with an aqueous solution of sodium azide, or by the nucleophilic displacement of a chlorine atom with sodium azide. researchgate.net
A specific example is the synthesis of 5,6-dinitrobenzofuroxan (5,6-DNBF), which starts with the synthesis of 1-azido-3-nitrobenzene (B75478) from 3-nitroaniline. bibliotekanauki.pl This is followed by nitration to 1-azido-2,4,5-trinitrobenzene, and finally, thermal cyclization in a polar solvent like acetic acid yields the desired 5,6-DNBF. bibliotekanauki.pl
Development of Green Synthetic Methodologies for Benzo[c]rsc.orgdoaj.orgscite.aioxadiazoles
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including oxadiazole derivatives, to develop more sustainable and environmentally friendly processes. mdpi.comnih.gov These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com
For the synthesis of oxadiazole derivatives in general, several green techniques have been employed, such as microwave-assisted synthesis, ultrasound-mediated reactions, and the use of eco-friendly solvents. mdpi.comnih.gov Microwave irradiation, for instance, can significantly reduce reaction times and increase product yields, thereby minimizing the formation of byproducts. mdpi.comnih.gov Ultrasound-mediated synthesis is another energy-efficient approach that can enhance reaction rates. mdpi.com
While specific green synthetic methods for 4-Chloro-5-methylbenzo[c] rsc.orgdoaj.orgscite.aioxadiazole are not extensively detailed in the provided context, the general principles are applicable. For example, the synthesis of substituted benzothiazole-2-thiols and benzoxazole-2-thiols has been achieved in water, a green solvent, by reacting 2-aminothiophenols or 2-aminophenols with tetramethylthiuram disulfide (TMTD). rsc.org This approach is metal- and ligand-free, offers excellent yields, and has short reaction times. rsc.org The development of similar aqueous-based or solvent-free methods for the synthesis of benzo[c] rsc.orgdoaj.orgscite.aioxadiazole derivatives represents a promising direction for future research in this area.
Reactivity and Reaction Mechanisms of Benzo C 1 2 3 Oxadiazole Systems
Nucleophilic Aromatic Substitution (SNAr) Reactions of Substituted Benzo[c]researchgate.netpsu.edubenthamdirect.comoxadiazoles
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-poor aromatic rings. masterorganicchemistry.com In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate. masterorganicchemistry.com Given the pronounced electron-deficient character of the benzofurazan (B1196253) core, its derivatives are highly activated towards SNAr reactions.
The mechanism of SNAr reactions is classically depicted as a two-step process: an initial addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. masterorganicchemistry.comnih.gov For most SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step. masterorganicchemistry.com
Kinetic studies on activated systems like benzofurazan derivatives provide critical insights into this mechanism. For instance, investigations into the reactions of 4-nitrobenzofurazan with nucleophiles have demonstrated the formation of σ-adducts (Meisenheimer complexes) that possess considerable thermodynamic stability. researchgate.net The rate of these reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent. The high electrophilicity of the benzofurazan ring system significantly accelerates the initial nucleophilic attack, making these compounds prime candidates for facile substitution reactions.
Amine nucleophiles readily participate in SNAr reactions with activated chloro-substituted benzofurazans and their N-oxide analogues (benzofuroxans). The reaction of 7-chloro-4,6-dinitrobenzofuroxan with 2-aminothiazole (B372263), for example, proceeds via a standard SNAr pathway where the amine attacks the carbon atom bearing the chlorine atom. mdpi.com This attack leads to the formation of a zwitterionic Meisenheimer intermediate. In a subsequent, typically faster step, the chloride ion is expelled, and a proton is transferred from the nitrogen atom, yielding the final aminated product. mdpi.com For protic nucleophiles such as amines, the reaction can be subject to general base catalysis, which facilitates the deprotonation step. nih.gov In the case of 4-Chloro-5-methylbenzo[c] researchgate.netpsu.edubenthamdirect.comoxadiazole, a similar mechanism is expected, where various primary and secondary amines can displace the chloro substituent to afford the corresponding 4-amino-5-methylbenzo[c] researchgate.netpsu.edubenthamdirect.comoxadiazole derivatives.
Redox Chemistry of Benzo[c]researchgate.netpsu.edubenthamdirect.comoxadiazoles
The electron-accepting nature of the benzo[c] researchgate.netpsu.edubenthamdirect.comoxadiazole scaffold makes it redox-active and amenable to electrochemical reduction. This property has been explored through techniques like cyclic voltammetry and electron spin resonance (ESR) spectroscopy, particularly for the N-oxide derivatives, known as benzofuroxans. psu.edubenthamdirect.com
The electrochemical reduction of substituted benzofurazans has been investigated at platinum electrodes. researchgate.net These studies revealed that the standard potentials for the reduction are linearly related to the energy of the lowest vacant molecular orbital (LVMO), as estimated by Hückel theory. researchgate.net This correlation underscores the principle that substituents altering the energy of the LVMO will directly impact the ease of reduction.
Studies on related benzofuroxan (B160326) derivatives in dimethyl sulfoxide (B87167) (DMSO) show a characteristic two-step reduction mechanism. psu.edu The first wave observed in cyclic voltammetry corresponds to a quasi-reversible, one-electron transfer process. psu.edu This initial step generates a stable anion radical species, which has been successfully identified and characterized using ESR spectroscopy. psu.edu The second wave is typically an irreversible process attributed to the further reduction of the anion radical. psu.edu The stability of the initially formed radical is due to the extensive delocalization of the unpaired electron across the entire heterocyclic system. psu.edu
Interactive Table: Voltammetric Data for Benzofuroxan Derivatives
The following table presents representative electrochemical data for a series of benzofuroxan derivatives, illustrating the typical potential ranges for the two reduction waves.
| Derivative | First Peak Potential (Epc1 in V) | Second Peak Potential (Epc2 in V) | ipa/ipc Ratio for First Wave |
| I | -0.724 | -2.400 | 0.09 |
| II | -0.633 | -1.990 | 0.41 |
| III | -0.679 | -2.195 | 0.06 |
Data sourced from a study on N-oxide derivatives in DMSO at a sweep rate of 2000 mV/s. psu.edu The ipa/ipc ratio provides information on the reversibility of the electrochemical process.
Theoretical Studies on Reaction Pathways and Selectivity
Theoretical calculations are a powerful tool for complementing experimental studies and gaining deeper insight into the electronic structure and reactivity of benzo[c] researchgate.netpsu.edubenthamdirect.comoxadiazole systems. Methods ranging from semi-empirical approaches to more advanced Density Functional Theory (DFT) have been employed to rationalize reaction pathways and predict selectivity.
As previously mentioned, a direct correlation has been established between the standard reduction potentials of substituted benzofurazans and the calculated energies of their lowest vacant molecular orbitals (LVMOs). researchgate.net Such calculations help predict how different substituents will affect the redox properties of the molecule without the need for extensive experimentation.
Furthermore, theoretical studies have been instrumental in understanding the structure of intermediates, such as the anion radicals formed during electroreduction. The interpretation of complex ESR spectra is often aided by simulating the spectra based on calculated hyperfine splitting constants. psu.edu For benzofuroxan anion radicals, theoretical calculations have confirmed that the spin density of the unpaired electron is delocalized over the entire molecule, including both the oxadiazole and benzene (B151609) rings. psu.edu This delocalization is key to the observed stability of these radical species.
Interactive Table: Comparison of Hyperfine Splitting Constants for a Benzofuroxan Radical
This table shows a comparison between experimentally determined and theoretically calculated hyperfine splitting constants for the magnetic nuclei in a derivative, demonstrating the utility of theoretical models.
| Atom/Position | Experimental (Gauss) | Theoretical (Gauss) |
| N (oxadiazole) | 8.50 | 8.45 |
| N (oxadiazole) | 5.20 | 5.15 |
| H (benzo) | 3.20 | 3.18 |
| H (benzo) | 1.10 | 1.08 |
| Cl | 1.50 | 1.48 |
Data for a chlorinated benzofuroxan N-oxide derivative radical in DMSO. psu.edu
These theoretical approaches provide a molecular-level understanding that is crucial for predicting reactivity, rationalizing mechanistic pathways, and designing new derivatives of 4-Chloro-5-methylbenzo[c] researchgate.netpsu.edubenthamdirect.comoxadiazole with tailored chemical properties.
Advanced Spectroscopic Characterization of Benzo C 1 2 3 Oxadiazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to deduce the connectivity and spatial arrangement of atoms within a molecule.
Analysis of Proton (¹H) and Carbon (¹³C) NMR Chemical Shifts
The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two adjacent protons on the benzene (B151609) ring. The methyl group will present as a singlet in the upfield region.
In the ¹³C NMR spectrum, six signals are anticipated for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atoms of the oxadiazole ring will have characteristic shifts, and the methyl carbon will appear at high field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-5-methylbenzo[c] rsc.orgrsc.orgchemicalbook.comoxadiazole
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-6 | 7.20 - 7.50 | - |
| H-7 | 7.50 - 7.80 | - |
| -CH₃ | 2.30 - 2.50 | 15 - 25 |
| C-4 | - | 125 - 135 |
| C-5 | - | 130 - 140 |
| C-6 | - | 120 - 130 |
| C-7 | - | 110 - 120 |
| C-3a | - | 145 - 155 |
Note: The predicted values are based on data from similar substituted benzofuran (B130515) and benzoxazole (B165842) structures and general substituent effects in NMR spectroscopy. rsc.orgrsc.orgpdx.eduorganicchemistrydata.org
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 4-Chloro-5-methylbenzo[c] rsc.orgrsc.orgchemicalbook.comoxadiazole is expected to exhibit characteristic absorption bands for the benzoxadiazole ring system, the C-Cl bond, and the C-H bonds of the methyl group and the aromatic ring.
Table 2: Expected Characteristic IR Absorption Bands for 4-Chloro-5-methylbenzo[c] rsc.orgrsc.orgchemicalbook.comoxadiazole
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic C-H | 3000 - 3100 | Stretching |
| Methyl C-H | 2850 - 3000 | Stretching |
| C=N (oxadiazole ring) | 1600 - 1650 | Stretching |
| C=C (aromatic ring) | 1450 - 1600 | Stretching |
| N-O (oxadiazole ring) | 1300 - 1400 | Stretching |
Note: The expected ranges are based on general IR correlation tables and data for substituted aromatic and heterocyclic compounds. nih.gov
Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence studies, provides insights into the electronic transitions within a molecule and its photophysical properties.
Computational and Experimental Investigations of Absorption and Emission Wavelengths in Substituted Benzo[c]rsc.orgrsc.orgchemicalbook.comoxadiazoles
Substituted benzo[c] rsc.orgrsc.orgchemicalbook.comoxadiazoles are known to exhibit absorption in the visible region, with some derivatives showing absorption maxima around 419 nm. researchgate.net These absorptions are typically attributed to π-π* electronic transitions. The introduction of substituents on the benzoxadiazole core can significantly influence the absorption and emission wavelengths. For 4-Chloro-5-methylbenzo[c] rsc.orgrsc.orgchemicalbook.comoxadiazole, the chloro and methyl groups are expected to cause a slight shift in the absorption and emission maxima compared to the unsubstituted parent compound.
Computational studies, often employing density functional theory (DFT), can predict the electronic structure and spectra of these molecules, and these predictions are generally in good agreement with experimental results. researchgate.net
Table 3: Typical Absorption and Emission Properties of Substituted Benzoxadiazoles
| Property | Wavelength Range | Notes |
|---|---|---|
| Absorption Maximum (λmax) | ~419 nm | Can be influenced by solvent polarity and substituents. researchgate.net |
Factors Governing Fluorescence Quantum Yields in Benzo[c]rsc.orgrsc.orgchemicalbook.comoxadiazole Fluorophores
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. In benzoxadiazole derivatives, several factors can influence the quantum yield:
Nature and Position of Substituents: Electron-donating and electron-withdrawing groups can modify the electronic properties of the molecule, affecting the efficiency of radiative decay.
Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state and influence the rates of radiative and non-radiative decay pathways. researchgate.net
Molecular Rigidity: A more rigid molecular structure can reduce non-radiative decay processes, leading to a higher fluorescence quantum yield.
Intramolecular Charge Transfer (ICT): The presence of donor-π-acceptor systems within the molecule can lead to the formation of an ICT state upon excitation, which can significantly impact the fluorescence properties. researchgate.net
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For 4-Chloro-5-methylbenzo[c] rsc.orgrsc.orgchemicalbook.comoxadiazole, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight.
The fragmentation of benzofurazan (B1196253) derivatives under mass spectrometric conditions often involves the cleavage of the heterocyclic ring and the loss of substituents. nih.govresearchgate.netnih.gov The expected fragmentation pattern for 4-Chloro-5-methylbenzo[c] rsc.orgrsc.orgchemicalbook.comoxadiazole would likely include:
Loss of a chlorine radical (•Cl): This would result in a fragment ion with a mass of [M - 35]⁺.
Loss of a methyl radical (•CH₃): This would lead to a fragment ion at [M - 15]⁺.
Cleavage of the oxadiazole ring: This could lead to the loss of neutral fragments such as NO, N₂O, or CHO, resulting in various fragment ions.
Loss of HCl: A rearrangement followed by the elimination of a neutral HCl molecule could also be a possible fragmentation pathway.
The relative intensities of these fragment ions would provide valuable information for the structural confirmation of the compound.
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of benzo[c] mdpi.commdpi.comsigmaaldrich.comoxadiazole derivatives, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical reactivity, physical properties, and potential applications in materials science and medicinal chemistry.
The slow evaporation of a solution of 4-((4-bromophenyl)amino)-7-nitrobenzo[c] mdpi.commdpi.comsigmaaldrich.comoxadiazole in dichloromethane (B109758) yielded yellow-red crystals suitable for X-ray analysis. mdpi.com The crystallographic analysis revealed that this compound crystallizes in the orthorhombic Pca21 space group, with two crystallographically independent molecules in the asymmetric unit. mdpi.com
Detailed Research Findings
The molecular structure, as confirmed by X-ray diffraction, shows that the nitro groups are nearly coplanar with the benzene ring. mdpi.com A comparison between the experimental bond lengths obtained from the crystal structure and those calculated through molecular modeling showed good agreement, validating the computational models used for this class of compounds. mdpi.com For instance, the experimental bond lengths for N1-C5 and N1-C6 were determined to be 1.479 Å and 1.322 Å, respectively, which are comparable to the calculated values of 1.480 Å and 1.396 Å. mdpi.com
The crystallographic data for 4-((4-bromophenyl)amino)-7-nitrobenzo[c] mdpi.commdpi.comsigmaaldrich.comoxadiazole provides a solid foundation for understanding the solid-state structure of related derivatives like 4-Chloro-5-methylbenzo[c] mdpi.commdpi.comsigmaaldrich.comoxadiazole. The planarity of the benzofurazan ring system and the influence of substituents on the crystal packing are key features that can be inferred from such studies.
Interactive Data Table: Crystallographic Data for 4-((4-bromophenyl)amino)-7-nitrobenzo[c] mdpi.commdpi.comsigmaaldrich.comoxadiazole mdpi.com
| Parameter | Value |
| Chemical Formula | C₁₂H₇BrN₄O₃ |
| Formula Weight | 347.12 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 16.9423(4) |
| b (Å) | 7.0319(2) |
| c (Å) | 20.8998(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2492.03(12) |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.850 |
| Absorption Coefficient (mm⁻¹) | 3.651 |
| F(000) | 1360.0 |
| Crystal Size (mm³) | 0.18 x 0.15 x 0.12 |
| Radiation | MoKα (λ = 0.71073) |
| 2θ range for data collection (°) | 6.574 to 56.73 |
| Index ranges | -22 ≤ h ≤ 22, -9 ≤ k ≤ 9, -27 ≤ l ≤ 27 |
| Reflections collected | 24658 |
| Independent reflections | 5894 [R(int) = 0.0401] |
| Data/restraints/parameters | 5894 / 1 / 379 |
| Goodness-of-fit on F² | 1.042 |
| Final R indexes [I>2σ(I)] | R₁ = 0.0340, wR₂ = 0.0760 |
| R indexes (all data) | R₁ = 0.0456, wR₂ = 0.0805 |
| Largest diff. peak/hole (e Å⁻³) | 0.63 / -0.52 |
Computational and Theoretical Investigations of Benzo C 1 2 3 Oxadiazoles
Density Functional Theory (DFT) Applications in Benzo[c]researchgate.netarxiv.orgmdpi.comoxadiazole Research
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for investigating the properties of benzoxadiazole derivatives. unime.it DFT calculations offer a balance between computational cost and accuracy, making it feasible to study the electronic structure, geometry, and spectroscopic properties of these complex molecules. unime.it Theoretical approaches utilizing DFT can explore intramolecular interactions and charge transfer phenomena, providing a reliable comparison to experimental data when appropriate functionals and basis sets are chosen. unime.it
The stability of a molecule is a fundamental property that dictates its feasibility for synthesis and its persistence under various conditions. DFT calculations are instrumental in assessing the molecular and electronic stability of benzoxadiazole systems. By calculating the total electronic energy of different isomers or substituted derivatives, researchers can predict their relative stabilities.
Furthermore, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a crucial indicator of electronic stability and chemical reactivity. niscpr.res.in A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org For instance, computational studies on 1,2,5-oxadiazole derivatives have successfully used DFT to investigate energy gaps and thermal stabilities, providing a pathway to select promising high-energy density compounds. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the HOMO and LUMO. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energies and spatial distributions of these orbitals are critical in determining the electronic and optical properties of benzoxadiazole derivatives.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter that influences the molecule's electronic absorption and emission properties. niscpr.res.in In many benzoxadiazole systems, particularly those with donor-acceptor architectures, the electronic transitions are characterized by intramolecular charge transfer (ICT), where electron density moves from the donor part (often associated with the HOMO) to the acceptor part (associated with the LUMO) upon photoexcitation. niscpr.res.inresearchgate.net
The efficiency of this charge transfer is related to the degree of spatial overlap between the HOMO and LUMO. arxiv.org A smaller overlap can lead to a more pronounced charge transfer character. arxiv.org This principle is fundamental in designing novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where tuning the HOMO-LUMO levels is essential for device performance. arxiv.org
Table 1: Calculated Frontier Orbital Energies and Energy Gaps for Selected Heterocyclic Compounds
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | B3LYP/6-31G(d,p) malayajournal.org |
| Furosemide | -0.2470 | -0.0963 | 4.1007 | B3LYP/6-31G(d,p) researchgate.net |
| MNTZ | -5.91 | -2.66 | 3.25 | B3LYP/6-31G(d,p) scielo.org.za |
| BSSD Dye (Spacer 16) | -5.6 to -5.77 | -3.55 to -3.99 | ~1.6 - 2.2 | M062X/6-311G(d,p) mdpi.com |
| BSSD Dye (Spacer 17) | -5.37 to -5.48 | -3.62 to -3.77 | ~1.6 - 1.8 | M062X/6-311G(d,p) mdpi.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. malayajournal.org Green areas represent neutral or weakly charged regions. malayajournal.org For the parent 2,1,3-benzoxadiazole, MEP analysis helps in understanding its interactive behavior and identifying reactive sites. researchgate.net
Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of novel compounds. Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). scielo.org.zanih.gov These theoretical spectra often show good agreement with experimental results, aiding in the structural confirmation of synthesized compounds and providing insights into the nature of the electronic transitions (e.g., π-π* or ICT). nih.gov Computational studies on substituted benzoxadiazoles have successfully used TD-DFT to determine absorption and emission energies, providing a framework for the design of new fluorophores. nih.gov
Similarly, DFT calculations can predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT functionals like B3LYP, is commonly used to calculate ¹H and ¹³C NMR chemical shifts. scielo.org.za While precise prediction can be challenging, the calculated spectra are often accurate enough to help distinguish between different isomers and to aid in the assignment of experimental signals, thus serving as a valuable tool in structure elucidation. scielo.org.za
Table 2: Comparison of Experimental and Theoretically Predicted UV-Vis Absorption Maxima (λmax)
| Compound Class | Experimental λmax (nm) | Calculated λmax (nm) | Notes |
| Benzo[c] researchgate.netarxiv.orgmdpi.comthiadiazole Derivative | 501 | - | Attributed to intramolecular charge transfer (ICT) mdpi.com |
| MNTZ | 519 | 522 | HOMO -> LUMO transition scielo.org.za |
| BSSD Dyes | - | 1053 - 1234 | TDDFT//M062X/6-311G(d,p) level calculation mdpi.com |
| 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole | - | ~300 | B3LYP/6-311++G(d,p) calculation nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzo[c]researchgate.netarxiv.orgmdpi.comoxadiazoles
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models use calculated molecular descriptors—numerical values that encode structural, physical, or chemical properties—to predict the activity of new, unsynthesized molecules. mdpi.com
For benzoxadiazole derivatives, which are often explored for their pharmacological potential, QSAR is a vital tool in drug discovery. nih.govmdpi.comnih.gov Descriptors can be derived from DFT calculations and include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties, and hydrophobic properties. By building a robust QSAR model from a set of compounds with known activities, researchers can virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov For example, a study on benzo[1,2-c]1,2,5-oxadiazole N-oxide derivatives used the Hansch methodology to generate new antitrypanosomal compounds, demonstrating the utility of QSAR in guiding structural modifications. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While DFT calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment (e.g., in a solvent or interacting with a biological target). nih.govresearchgate.net
For flexible benzoxadiazole derivatives, MD simulations are essential for understanding their conformational preferences. wustl.edu The simulations can reveal the most stable conformers and the energy barriers for transitions between them. nih.gov In the context of drug design, MD simulations can be used to study the stability of a ligand-protein complex, analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the complex over the simulation period. nih.govresearchgate.net This information is critical for understanding how a benzoxadiazole-based drug candidate might bind to and interact with its biological target. nih.gov
Computational Approaches to Understanding Intermolecular Interactions
Computational and theoretical chemistry provide powerful tools for elucidating the nature and strength of intermolecular interactions that govern the solid-state packing and bulk properties of molecular crystals. In the absence of direct experimental crystallographic data for 4-Chloro-5-methylbenzo[c] nih.govmdpi.comsemanticscholar.orgoxadiazole, computational methods offer predictive insights into its non-covalent interaction landscape. Techniques such as Density Functional Theory (DFT), Hirshfeld surface analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in this regard. By examining structurally analogous compounds, a detailed picture of the expected intermolecular interactions for the title compound can be constructed.
Detailed Research Findings from Analogous Systems
Theoretical studies on substituted benzoxadiazole and benzofurazan (B1196253) derivatives reveal a variety of significant non-covalent interactions that are likely to be present in the crystal structure of 4-Chloro-5-methylbenzo[c] nih.govmdpi.comsemanticscholar.orgoxadiazole. These interactions include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces.
Hirshfeld Surface Analysis: This method is particularly useful for quantifying the relative contributions of different types of intermolecular contacts. For chloro- and methyl-substituted aromatic compounds, Hirshfeld analysis consistently highlights the prevalence of H···H, C···H/H···C, and contacts involving the heteroatoms. For instance, in a study of a benzoxazole (B165842) methyl ester, H···H interactions accounted for 33.2% of the total Hirshfeld surface, with H···O/O···H and H···C/C···H contacts also making significant contributions of 19.9% and 17.8%, respectively nih.govresearchgate.net. For multi-substituted benzaldehyde derivatives, C–H···O hydrogen bonds, C–H···π, and π–π stacking interactions are crucial in forming the supramolecular architecture rsc.org. The presence of a chlorine atom introduces the possibility of C–H···Cl and Cl···Cl interactions, which have been observed in substituted 2-chloroquinoline derivatives researchgate.net.
Density Functional Theory (DFT) Calculations: DFT is a versatile quantum chemical method used to calculate the geometries and interaction energies of molecular systems. DFT studies on adducts involving methyl groups have shown that non-covalent carbon-bonding interactions can be significant, with interaction energies ranging from -1.5 to -5 kcal·mol⁻¹ for neutral species mdpi.comsemanticscholar.org. The strength of these interactions is enhanced by the presence of electron-withdrawing groups mdpi.comsemanticscholar.org. Furthermore, DFT calculations can elucidate the role of dispersion forces in the stabilization of crystal lattices, which are often the primary stabilizing factor in dimers of related heterocyclic systems.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis provides a rigorous definition of chemical bonds and intermolecular interactions based on the topology of the electron density. This method can identify and characterize weak non-covalent interactions, including hydrogen bonds and halogen bonds, by locating bond critical points (BCPs) between interacting atoms. QTAIM analysis has been successfully employed to confirm the existence of various non-covalent interactions in complex organic molecules mdpi.com.
Based on the computational findings for these analogous systems, the following intermolecular interactions are anticipated to be significant in the crystal packing of 4-Chloro-5-methylbenzo[c] nih.govmdpi.comsemanticscholar.orgoxadiazole:
C–H···N and C–H···O Hydrogen Bonds: The nitrogen and oxygen atoms of the oxadiazole ring are expected to act as hydrogen bond acceptors.
C–H···Cl Interactions: The chlorine substituent can participate in weak hydrogen bonding.
π-π Stacking: The aromatic benzoxadiazole ring system is likely to engage in π-π stacking interactions with neighboring molecules.
The interplay of these interactions will dictate the final three-dimensional arrangement of the molecules in the solid state.
Data Tables from Computational Analyses of Related Compounds
To illustrate the quantitative insights gained from computational studies, the following tables present representative data from the literature on structurally related molecules.
Table 1: Representative Hirshfeld Surface Interaction Percentages for Analogous Substituted Aromatic Compounds.
| Interaction Type | Compound A (%) (benzoxazole methyl ester) nih.govresearchgate.net | Compound B (%) (multi-substituted benzaldehyde) rsc.org |
| H···H | 33.2 | 40-50 |
| H···O/O···H | 19.9 | 15-20 |
| H···C/C···H | 17.8 | 20-25 |
| C···C | 5.0 | 5-10 |
| N···H/H···N | 2.5 | - |
| Cl···H/H···Cl | - | 5-10 |
Note: Data is illustrative and sourced from studies on different but structurally relevant compounds to infer potential interactions for 4-Chloro-5-methylbenzo[c] nih.govmdpi.comsemanticscholar.orgoxadiazole.
Table 2: Calculated Intermolecular Interaction Energies (in kcal/mol) for Methyl Group Adducts from DFT Studies.
| Interacting Species | Interaction Energy (kcal/mol) mdpi.comsemanticscholar.org |
| [Me₃N-CH₃···OH₂] | ≤ –1.5 |
| [O₂N-CH₃··O=Cdme] | ≤ –5.0 |
| [Me₃O⁺-CH₃···OH₂]⁺ | ≤ –18.0 |
Note: These values demonstrate the range of interaction energies for non-covalent interactions involving methyl groups, which are relevant to the 5-methyl substituent in the target compound.
Derivatization Strategies and Functionalization of Benzo C 1 2 3 Oxadiazole
Strategic Site-Specific Functionalization of the Benzo[c]nih.govacs.orgmdpi.comoxadiazole Scaffold, relevant to 4-Chloro-5-methylbenzo[c]nih.govacs.orgmdpi.comoxadiazole
Site-specific functionalization allows for the precise installation of chemical groups at desired positions on a molecule, which is fundamental for controlling its final properties and function. coledeforest.com In the context of the benzo[c] nih.govacs.orgmdpi.comoxadiazole scaffold, and particularly for 4-Chloro-5-methylbenzo[c] nih.govacs.orgmdpi.comoxadiazole, the chlorine atom serves as the primary site for targeted modification.
The benzo[c] nih.govacs.orgmdpi.comoxadiazole ring is inherently electron-deficient. This electronic character makes the chlorine atom at the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for derivatizing this scaffold, allowing the chlorine to be displaced by a wide variety of nucleophiles. Common nucleophiles used in this context include:
Amines (R-NH2): Reaction with primary or secondary amines introduces amino functionalities. This is famously exploited in fluorescent labeling where the reaction leads to a significant change in optical properties.
Thiols (R-SH): Thiolates are excellent nucleophiles that can displace the chlorine to form thioethers, a reaction relevant for tagging biological molecules containing cysteine residues. interchim.fr
Alkoxides (R-O-): Alkoxides and phenoxides can be used to introduce ether linkages, creating derivatives with altered electronic and solubility profiles.
Introduction of Diverse Substituents for Fine-Tuning Electronic and Optical Properties
The electronic and optical properties of the benzo[c] nih.govacs.orgmdpi.comoxadiazole core are highly tunable by the introduction of various substituents. rsc.org The scaffold acts as an electron acceptor, and by attaching electron-donating groups (EDGs) or additional electron-withdrawing groups (EWGs), it is possible to create molecules with tailored intramolecular charge-transfer (ICT) characteristics. This fine-tuning is critical for applications in organic electronics, sensors, and fluorescent probes.
The effect of substituents is generally predictable:
Electron-Donating Groups (EDGs): Substituents like amino (-NR2), methoxy (-OCH3), and alkyl groups raise the energy of the Highest Occupied Molecular Orbital (HOMO). This typically leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra and reduces the HOMO-LUMO energy gap. nih.govelsevierpure.com
Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN), nitro (-NO2), and sulfonyl (-SO2R) lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This also tends to narrow the energy gap and red-shift the spectra.
In 4-Chloro-5-methylbenzo[c] nih.govacs.orgmdpi.comoxadiazole, the methyl group is a weak EDG, while the chloro group is a weakly deactivating, electronegative group. Replacing the chlorine via SNAr with a strong donor, such as a diphenylamino group, would create a potent D-A (donor-acceptor) chromophore with significant ICT character, drastically altering its optical properties. mdpi.com Theoretical methods like Density Functional Theory (DFT) are often employed to predict how different substituents will manipulate the electronic properties of such conjugated systems before synthesis is undertaken. nih.govresearchgate.net
| Substituent Introduced (at C4) | Substituent Type | Predicted Effect on HOMO/LUMO Gap | Predicted Shift in Absorption (λmax) |
|---|---|---|---|
| -NHR (Amino) | Strong Electron-Donating | Decrease | Significant Red-Shift |
| -OR (Alkoxy) | Electron-Donating | Decrease | Red-Shift |
| -SR (Thioether) | Electron-Donating | Decrease | Red-Shift |
| -CN (Cyano) | Strong Electron-Withdrawing | Decrease | Red-Shift |
Synthesis of Hybrid Compounds Incorporating Benzo[c]nih.govacs.orgmdpi.comoxadiazole Moieties
The benzo[c] nih.govacs.orgmdpi.comoxadiazole unit is a valuable building block in the construction of larger, "hybrid" molecules that combine its properties with those of other chemical scaffolds. researchgate.net This molecular hybridization is a powerful strategy in drug discovery and materials science. For instance, linking the benzoxadiazole moiety to another pharmacologically active molecule can produce a hybrid compound with a novel or enhanced biological profile. mdpi.comnih.gov
A common synthetic route to such hybrids involves using a halogenated benzoxadiazole, like 4-Chloro-5-methylbenzo[c] nih.govacs.orgmdpi.comoxadiazole, as an electrophilic partner in a substitution or cross-coupling reaction. For example, researchers have synthesized boron-based benzo[c] nih.govacs.orgmdpi.comoxadiazoles by reacting a chloro-substituted benzoxadiazole with an aminophenylboronic acid ester. mdpi.comresearchgate.net The resulting hybrid molecules link the electron-accepting benzoxadiazole core with a boron-containing moiety through an amine bridge, creating compounds with potential applications as therapeutic agents. mdpi.com
The synthesis of these hybrids often proceeds in good yields under relatively mild conditions, highlighting the utility of the chloro-substituted scaffold as a versatile synthetic intermediate. researchgate.net The resulting compounds merge the distinct chemical and physical properties of each component, leading to novel functionalities.
Development of Fluorescent Probes and Labels from Benzo[c]nih.govacs.orgmdpi.comoxadiazoles (e.g., NBD-Cl)
One of the most prominent applications of derivatized benzo[c] nih.govacs.orgmdpi.comoxadiazoles is in the development of fluorescent probes. The archetypal reagent in this class is 4-Chloro-7-nitrobenzo[c] nih.govacs.orgmdpi.comoxadiazole (NBD-Cl). nih.gov NBD-Cl itself is virtually non-fluorescent. However, upon reaction with nucleophiles such as primary and secondary amines or thiols, the chlorine atom is displaced. interchim.fr This substitution dramatically changes the electronic structure of the molecule, "turning on" intense fluorescence. nih.gov
This "fluorogenic" response is due to the formation of a potent intramolecular charge-transfer (ICT) system in the product, where the newly introduced amino or thio group acts as an electron donor and the nitrobenzoxadiazole core acts as a strong electron acceptor. nih.gov The resulting fluorescent adducts typically exhibit large Stokes shifts and emission wavelengths that are highly sensitive to the polarity of the local environment. interchim.fr
This principle is directly applicable to 4-Chloro-5-methylbenzo[c] nih.govacs.orgmdpi.comoxadiazole. Although it lacks the strong electron-withdrawing nitro group of NBD-Cl, it would still be expected to form fluorescent adducts upon reaction with amines, albeit with different spectral properties (likely emitting at shorter wavelengths). The reactivity of the chloro group makes it a suitable candidate for use as a derivatizing reagent for HPLC analysis or for labeling biomolecules. interchim.fr NBD-based probes have been designed to detect a wide range of biological analytes and processes. frontiersin.orgrsc.org
| NBD-Adduct | Excitation λmax (nm) | Emission λmax (nm) | Environment |
|---|---|---|---|
| NBD-amine | ~464 | ~512 | Aqueous Solution interchim.fr |
| NBD-glycine | 467 | 539 | Methanol |
| NBD-cysteine | 478 | 550 | Aqueous Buffer (pH 7.4) |
Derivatization to Modulate Specific Chemical Reactivity Profiles
Beyond tuning optical and electronic properties, derivatization of the benzo[c] nih.govacs.orgmdpi.comoxadiazole scaffold can be used to modulate its chemical reactivity in a controlled manner. The inherent reactivity of a site on the scaffold can be enhanced or diminished by the strategic placement of other functional groups.
For 4-Chloro-5-methylbenzo[c] nih.govacs.orgmdpi.comoxadiazole, the reactivity of the chlorine atom towards nucleophilic substitution is the primary chemical profile of interest. This reactivity can be significantly enhanced by introducing additional strong electron-withdrawing groups onto the aromatic ring. For example, the presence of a nitro group at the 7-position (as in NBD-Cl) greatly accelerates the rate of SNAr by stabilizing the negatively charged Meisenheimer complex intermediate.
Conversely, introducing electron-donating groups would decrease the electrophilicity of the carbon bearing the chlorine, making the substitution reaction slower. Derivatization can also be used to introduce new reactive sites. For instance, a bromo or iodo group could be installed on the ring to enable participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), opening up a different set of synthetic possibilities for building complex molecules that are not accessible via SNAr. mdpi.com Such strategies allow chemists to precisely control how the benzoxadiazole core will react, enabling its incorporation into diverse and complex molecular targets.
Applications in Advanced Materials Science
Benzo[c]consensus.appnih.govmdpi.comoxadiazoles as Components of Energetic Materials (e.g., Benzofuroxans)
Derivatives of this scaffold are prized for their ability to combine high performance with reduced sensitivity to external stimuli like impact and friction, a crucial safety consideration for energetic materials. For instance, research into energetic materials based on 1,2,4-oxadiazole and 1,2,5-oxadiazole backbones has yielded compounds with high densities (1.75–1.83 g cm⁻³), excellent detonation velocities (7,809–8,822 m s⁻¹), and low sensitivities. One such derivative demonstrated a detonation velocity of 8,822 m s⁻¹ and a detonation pressure of 35.2 GPa while maintaining low sensitivity to impact (>35 J) and friction (>360 N).
The table below summarizes the energetic properties of a representative benzofuroxan-based energetic material compared to a traditional explosive, TNT.
| Property | 5,7-dihydroxy-4,6-dinitrobenzo[c] consensus.appnih.govmdpi.comoxadiazole 1-oxide (DHDNBF) | TNT (Trinitrotoluene) |
| Density (g cm⁻³) | ~1.8-1.9 (predicted) | 1.65 |
| Detonation Velocity (m s⁻¹) | >8,500 (predicted) | 6,900 |
| Detonation Pressure (GPa) | ~35 (predicted) | 19 |
| Sensitivity | Low (expected) | Moderate |
Data for DHDNBF is based on theoretical predictions for advanced benzofuroxan (B160326) systems, while TNT data is for comparison.
The strategic introduction of functional groups like nitro (–NO₂) and hydroxyl (–OH) onto the benzofuroxan scaffold has been explored to develop highly dense and effective energetic materials. consensus.app This approach underscores the versatility of the benzo[c] consensus.appnih.govmdpi.comoxadiazole core in designing next-generation explosives with tailored properties.
Exploration of Benzo[c]consensus.appnih.govmdpi.comoxadiazoles in Organic Electronics and Photonics
The strong electron-withdrawing nature of the benzo[c] consensus.appnih.govmdpi.comoxadiazole (BOZ) unit makes it a valuable building block for organic semiconductors. Its incorporation into polymer backbones allows for the tuning of electronic properties, leading to materials with applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
When integrated into a polymer structure, the BOZ unit can create a deep-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level. This is advantageous for n-type (electron-transporting) semiconductors as it facilitates efficient electron injection from electrodes. For example, a copolymer incorporating a BOZ unit into a naphthalenediimide (NDI)-based backbone resulted in a unipolar n-type semiconductor. rsc.org This material exhibited a deep LUMO energy level of approximately -4.0 eV, which is crucial for good electron injection, and a very low Highest Occupied Molecular Orbital (HOMO) energy level of -5.9 eV, which effectively blocks the injection of holes. rsc.org Such materials demonstrate excellent performance in OFETs, with one study reporting a high electron mobility of up to 2.43 cm² V⁻¹ s⁻¹ and significant air stability. rsc.org
Investigation of Nonlinear Optical (NLO) Properties of Benzo[c]consensus.appnih.govmdpi.comoxadiazole Derivatives
Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and data storage. The NLO response of a material is related to its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.
The electron-deficient benzo[c] consensus.appnih.govmdpi.comoxadiazole core serves as an excellent acceptor unit in such "push-pull" molecular architectures. While specific NLO data for 4-Chloro-5-methylbenzo[c] consensus.appnih.govmdpi.comoxadiazole is scarce, studies on related benzothiadiazole and oxadiazole derivatives show significant promise. For instance, copolymers featuring a benzothiadiazole acceptor unit have been shown to exhibit large two-photon absorption cross-sections, a key parameter for NLO applications. This property is crucial for applications like optical limiting, which protects sensitive optical sensors from high-intensity light sources.
Photo-Physical Properties and Development of Fluorophores for Sensing Applications
Benzo[c] consensus.appnih.govmdpi.comoxadiazole and its analogues, such as benzothiadiazole, are fundamental components in the design of fluorescent probes and dyes. mdpi.com These compounds are known for their high photostability and tunable emission properties. The electron-deficient nature of the heterocyclic core allows for the creation of donor-acceptor (D-A) type fluorophores that often exhibit intramolecular charge transfer (ICT) upon photoexcitation.
This ICT character leads to several useful properties, including large Stokes shifts (the separation between absorption and emission maxima) and solvatochromism (a change in emission color depending on the polarity of the solvent). These features are highly desirable for sensing and bioimaging applications, as they can be engineered to respond to specific analytes or changes in the local environment. For instance, benzothiadiazole derivatives have been developed as fluorescent probes for detecting various analytes and for imaging specific cellular components like lipid droplets.
The table below lists the photophysical properties of a representative benzothiadiazole-based fluorophore.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Application |
| (E)-7-(4-(diphenylamino)styryl) benzo[c] consensus.appnih.govmdpi.comthiadiazole-4-carbonitrile | ~450-500 | ~600-650 | ~150 | Component for fluorescent materials mdpi.com |
The versatility of the benzo[c] consensus.appnih.govmdpi.comoxadiazole scaffold allows for the synthesis of a wide range of derivatives with tailored photophysical properties, making them a vital tool in the development of advanced fluorescent materials. researchgate.net
Role in Supramolecular Assembly and Material Design
Supramolecular assembly, the spontaneous organization of molecules into well-defined structures through non-covalent interactions, is a powerful strategy for creating novel materials with tailored functions. The planar structure and electronic properties of the benzo[c] consensus.appnih.govmdpi.comoxadiazole ring system play a crucial role in directing these intermolecular interactions.
In the solid state, derivatives of benzofuroxan often engage in specific non-covalent interactions, such as hydrogen bonding (if suitable functional groups are present) and π-π stacking interactions between the aromatic rings. These interactions are fundamental to the crystal packing of the molecules and significantly influence the material's bulk properties, including density, thermal stability, and even sensitivity in the case of energetic materials.
The planar geometry of the benzofuroxan core facilitates close packing and effective π-π stacking, contributing to the high density of many of its energetic derivatives. consensus.app Furthermore, the presence of nitrogen and oxygen atoms in the heterocyclic ring provides sites for potential hydrogen bonding and other electrostatic interactions, which can be exploited in crystal engineering to guide the assembly of molecules into desired architectures. This control over solid-state structure is critical for designing materials with predictable and optimized properties, from the performance of an explosive to the charge transport efficiency in an organic semiconductor.
Emerging Research Directions and Future Perspectives in Benzo C 1 2 3 Oxadiazole Chemistry
Innovative Synthetic Methodologies for Accessing Novel Benzo[c]nih.govrsc.orgperkinelmer.comoxadiazole Derivatives
The synthesis of benzo[c] nih.govrsc.orgperkinelmer.comoxadiazoles traditionally involves the cyclization of o-nitroanilines. A common route starts from substituted 2-nitroanilines, which can be treated with an oxidizing agent like sodium hypochlorite (B82951) to form the N-oxide (benzofuroxan), followed by reduction to the desired benzo[c] nih.govrsc.orgperkinelmer.comoxadiazole. rsc.org For the target compound, 4-Chloro-5-methylbenzo[c] nih.govrsc.orgperkinelmer.comoxadiazole , a plausible synthetic pathway could commence from 3-chloro-4-methyl-2-nitroaniline.
Future innovative methodologies are likely to focus on more efficient, sustainable, and versatile synthetic strategies. These may include:
Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, or nickel-catalyzed cross-coupling reactions could be employed to introduce the chloro and methyl groups onto a pre-formed benzo[c] nih.govrsc.orgperkinelmer.comoxadiazole core or to construct the substituted benzene (B151609) ring prior to cyclization. This would allow for a modular and highly adaptable approach to a wide range of derivatives.
C-H Activation/Functionalization: Direct C-H activation represents a powerful tool for the late-stage functionalization of the benzo[c] nih.govrsc.orgperkinelmer.comoxadiazole scaffold. This would enable the introduction of various substituents without the need for pre-functionalized starting materials, thus improving atom economy.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous intermediates or reagents. The synthesis of nitro compounds and their subsequent cyclization could be rendered safer and more efficient using microreactor technology.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful method for the formation of C-C and C-heteroatom bonds. This could open up new avenues for the synthesis of complex benzo[c] nih.govrsc.orgperkinelmer.comoxadiazole derivatives under environmentally benign conditions.
A hypothetical, innovative synthetic approach to 4-Chloro-5-methylbenzo[c] nih.govrsc.orgperkinelmer.comoxadiazole is outlined in the table below.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 4-Methyl-2-nitroaniline | N-Chlorosuccinimide (NCS), Acetonitrile, rt | 3-Chloro-4-methyl-2-nitroaniline |
| 2 | 3-Chloro-4-methyl-2-nitroaniline | NaOCl, NaOH, EtOH/H₂O | 4-Chloro-5-methylbenzo[c] nih.govrsc.orgperkinelmer.comoxadiazole 1-oxide |
| 3 | 4-Chloro-5-methylbenzo[c] nih.govrsc.orgperkinelmer.comoxadiazole 1-oxide | PPh₃, Toluene, reflux | 4-Chloro-5-methylbenzo[c] nih.govrsc.orgperkinelmer.comoxadiazole |
Integration of Advanced Spectroscopic Techniques for Real-time Monitoring and In-situ Characterization
The unambiguous characterization of novel compounds and the optimization of their synthesis are critically dependent on advanced analytical techniques. For 4-Chloro-5-methylbenzo[c] nih.govrsc.orgperkinelmer.comoxadiazole and its derivatives, a combination of spectroscopic and spectrometric methods would be essential.
Future research will increasingly rely on the integration of these techniques for real-time reaction monitoring and in-situ characterization. perkinelmer.comnumberanalytics.com This approach, often under the umbrella of Process Analytical Technology (PAT), allows for a deeper understanding of reaction kinetics, mechanisms, and the identification of transient intermediates. mdpi.com
Advanced spectroscopic techniques applicable to the study of benzo[c] nih.govrsc.orgperkinelmer.comoxadiazole synthesis and reactivity include:
In-situ FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of reactants and the appearance of products in real-time by tracking their characteristic vibrational bands. researchgate.net
Rapid-Injection NMR Spectroscopy: This technique allows for the monitoring of fast reactions by quickly mixing reactants inside an NMR tube and acquiring spectra at short intervals.
Mass Spectrometry-Based Reaction Monitoring: Techniques such as ReactIR with integrated mass spectrometry can provide simultaneous information on both the structural changes (from IR) and the mass of the species present in the reaction mixture.
The table below presents hypothetical spectroscopic data for the characterization of 4-Chloro-5-methylbenzo[c] nih.govrsc.orgperkinelmer.comoxadiazole , based on known data for similar structures.
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.58 (d, J = 8.0 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 2.45 (s, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 150.2, 148.5, 135.1, 128.9, 120.5, 118.7, 18.3. |
| HRMS (ESI) | m/z calculated for C₇H₅ClN₂O [M+H]⁺: 169.0163; found: 169.0165. |
Application of Machine Learning and Artificial Intelligence in Benzo[c]nih.govrsc.orgperkinelmer.comoxadiazole Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and design of new molecules. globalscientificjournal.com In the context of benzo[c] nih.govrsc.orgperkinelmer.comoxadiazole chemistry, AI and ML can be applied to:
Predicting Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can predict the biological activity of novel benzo[c] nih.govrsc.orgperkinelmer.comoxadiazole derivatives against various targets, such as enzymes or receptors. nih.gov This can help prioritize the synthesis of the most promising compounds.
De Novo Design: Generative AI models can design novel benzo[c] nih.govrsc.orgperkinelmer.comoxadiazole structures with desired properties, such as high binding affinity to a biological target or specific photophysical characteristics.
Reaction Prediction and Optimization: AI tools can predict the outcome of chemical reactions and suggest optimal reaction conditions, accelerating the synthetic process.
Spectra Prediction: Machine learning models can be trained to predict the NMR, IR, and other spectroscopic properties of novel compounds, aiding in their structural elucidation.
For 4-Chloro-5-methylbenzo[c] nih.govrsc.orgperkinelmer.comoxadiazole , AI could be used to predict its potential as an anticancer agent by training a model on a dataset of known cytotoxic benzo[c] nih.govrsc.orgperkinelmer.comoxadiazole derivatives.
Expanding the Scope of Benzo[c]nih.govrsc.orgperkinelmer.comoxadiazole-Based Functional Materials
The unique electronic properties of the benzo[c] nih.govrsc.orgperkinelmer.comoxadiazole ring system make it an attractive building block for functional organic materials. researchgate.net The strongly electron-withdrawing nature of this heterocycle can be harnessed to create materials with interesting optical and electronic properties. rsc.org
Future research on 4-Chloro-5-methylbenzo[c] nih.govrsc.orgperkinelmer.comoxadiazole and its derivatives could explore their potential in:
Organic Electronics: As components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-deficient nature of the benzo[c] nih.govrsc.orgperkinelmer.comoxadiazole core can facilitate electron transport. rsc.org
Fluorescent Probes and Sensors: The fluorescence properties of some benzo[c] nih.govrsc.orgperkinelmer.comoxadiazole derivatives can be modulated by their environment, making them suitable for use as fluorescent probes for detecting ions, reactive oxygen species, or biomolecules. chemicalbook.com
High-Energy Materials: The high nitrogen content and oxygen balance of some nitro-substituted benzo[c] nih.govrsc.orgperkinelmer.comoxadiazoles make them candidates for high-energy density materials. chemicalbook.com
Medicinal Chemistry: Benzo[c] nih.govrsc.orgperkinelmer.comoxadiazole derivatives have shown a wide range of biological activities, including as anticancer, antitrypanosomal, and enzyme inhibitors. nih.govmdpi.comacs.orgnih.gov The specific substitution pattern of 4-Chloro-5-methylbenzo[c] nih.govrsc.orgperkinelmer.comoxadiazole could lead to novel therapeutic agents.
The table below summarizes potential applications of functional materials based on the benzo[c] nih.govrsc.orgperkinelmer.comoxadiazole scaffold.
| Application Area | Potential Role of Benzo[c] nih.govrsc.orgperkinelmer.comoxadiazole Core |
| Organic Electronics | Electron-acceptor unit in donor-acceptor polymers and small molecules. rsc.org |
| Fluorescent Probes | Core fluorophore with environmentally sensitive emission. chemicalbook.com |
| Medicinal Chemistry | Scaffold for the development of enzyme inhibitors and receptor modulators. nih.govacs.org |
| High-Energy Materials | Energetic backbone in the design of novel explosives and propellants. chemicalbook.com |
Theoretical Advancements in Understanding Complex Reactivity and Structure-Property Relationships
Computational chemistry provides invaluable insights into the electronic structure, reactivity, and properties of molecules. For the benzo[c] nih.govrsc.orgperkinelmer.comoxadiazole system, theoretical methods can be employed to:
Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to map out the potential energy surfaces of reactions, identify transition states, and predict reaction pathways for the synthesis and functionalization of benzo[c] nih.govrsc.orgperkinelmer.comoxadiazoles.
Predict Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption and emission spectra, while other methods can accurately predict NMR chemical shifts, aiding in the characterization of new compounds. mdpi.com
Understand Structure-Property Relationships: Computational studies can reveal how the introduction of different substituents, such as the chloro and methyl groups in 4-Chloro-5-methylbenzo[c] nih.govrsc.orgperkinelmer.comoxadiazole , influences the electronic properties, reactivity, and potential applications of the molecule. nih.govdoi.org For example, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the electronic behavior of these compounds in materials science applications.
Future theoretical work will likely involve the use of more sophisticated computational models and machine learning to build accurate predictive models for the properties of a vast array of virtual benzo[c] nih.govrsc.orgperkinelmer.comoxadiazole derivatives, thereby guiding experimental efforts.
Q & A
Q. What are the established synthetic routes for 4-chloro-5-methylbenzo[c][1,2,5]oxadiazole, and how can reaction conditions be optimized for higher yields?
A multi-step synthesis involves starting with ketone intermediates, followed by hydrolysis and amidation. For example, ketone 449 can be converted to tetraoxane 450, which undergoes alkaline hydrolysis to form acid 451. Subsequent amidation yields intermediates like 452, and reaction with nitro-substituted benzo[c][1,2,5]oxadiazole derivatives produces the target compound. Key optimizations include refluxing in DMSO for 18 hours and using glacial acetic acid as a catalyst in ethanol-based reactions to achieve yields up to 65% .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound derivatives?
Comprehensive characterization requires a combination of:
- NMR spectroscopy (¹H, ¹³C, and ¹⁵N) to confirm molecular structure and substituent positions.
- Single-crystal X-ray diffraction for unambiguous determination of crystal packing and hydrogen-bonding interactions, critical for understanding stability and reactivity .
- Thermal analysis (DSC) to assess decomposition temperatures and thermal stability, with reported values exceeding 300°C for some oxadiazole-based compounds .
Q. How does the electronic structure of the benzo[c][1,2,5]oxadiazole moiety influence its reactivity in organic transformations?
The electron-deficient nature of the oxadiazole ring facilitates nucleophilic aromatic substitution (SNAr) at the 4-chloro position. Substituents like methyl groups at the 5-position modulate electron density, affecting reaction rates. Computational studies (e.g., B3LYP/6-311+G) reveal reduced aromatic stabilization energy (ASE) in 1,2,5-oxadiazoles compared to other isomers, making them more reactive toward electrophiles .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its performance in energetic materials?
Combining oxadiazole rings with bridges like [–NH–NH–] or [–NN–] improves detonation performance. For example, dihydrazinium salts derived from oxadiazole precursors achieve detonation velocities up to 9,046 m/s and pressures of 37.4 GPa, surpassing RDX. These modifications enhance density (1.85 g/cm³) while maintaining low sensitivity (impact sensitivity >40 J) .
Q. What contradictions exist in computational vs. experimental data regarding the stability of oxadiazole derivatives, and how can these be resolved?
Theoretical studies predict lower stability for 1,2,5-oxadiazoles compared to 1,3,4-oxadiazoles due to reduced ASE and aromaticity. However, experimental data show that proper functionalization (e.g., nitro or amino groups) can stabilize 1,2,5-oxadiazoles by forming hydrogen-bonding networks. Hybrid methodologies combining DFT calculations (e.g., Gaussian 03) with experimental crystallography are recommended to reconcile discrepancies .
Q. What strategies optimize the antiproliferative activity of this compound derivatives against cancer cell lines?
Structure-activity relationship (SAR) studies highlight:
- Substituent polarity : Hydrophobic groups (e.g., trifluoromethyl) improve membrane permeability.
- Topoisomerase I inhibition : Derivatives with carboxamide side chains show enhanced binding to the enzyme’s catalytic site, as confirmed by molecular docking.
- Cytotoxicity screening : MTT assays on HCT-116 and HeLa cells reveal IC₅₀ values <10 µM for optimized candidates .
Q. How do side-chain modifications (e.g., alkoxy vs. alkyl) in benzo[c][1,2,5]oxadiazole-based polymers affect photovoltaic performance?
Linear alkyl chains (e.g., n-octyl) promote π-π stacking in polymer acceptors, increasing charge carrier mobility. In contrast, bulky alkoxy groups disrupt aggregation, reducing power conversion efficiency (PCE). For example, BO2FC8 (with n-octyl) achieves a PCE of 11.0%, a 71.88% improvement over alkoxy-substituted analogs .
Methodological Guidelines
- For synthetic challenges : Prioritize reflux conditions in polar aprotic solvents (e.g., DMSO) and monitor reactions via TLC to minimize byproducts .
- For computational modeling : Use B3LYP/6-311+G for geometry optimization and NICS (Nucleus-Independent Chemical Shift) calculations to evaluate aromaticity .
- For biological assays : Combine MTT cytotoxicity screening with enzymatic inhibition studies (e.g., topoisomerase I) to validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
